molecular formula C9H16O B2536908 2,2-Dimethylspiro[3.3]heptan-6-ol CAS No. 2378503-51-4

2,2-Dimethylspiro[3.3]heptan-6-ol

Cat. No. B2536908
CAS RN: 2378503-51-4
M. Wt: 140.226
InChI Key: PBZOJJDZAQMPBA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,2-Dimethylspiro[3.3]heptan-6-ol is characterized by a spirocyclic scaffold, which is a unique structural feature among organic compounds. The compound has a molecular weight of 172.22 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Stereochemistry : The synthesis and circular dichroism of Fecht acid analogs and related compounds provide insights into the absolute stereochemistry of chiral spiro[3.3]heptane compounds. This research offers a method to determine the absolute configuration of these compounds, which is crucial for understanding their chemical behavior and potential applications in drug design and other areas (Murai et al., 2000).

  • Spirocyclic Azetidines : The novel angular spirocyclic azetidines, including gem-difluoro and gem-dimethyl variants, demonstrate the versatility of spiro[3.3]heptane derivatives in drug discovery. These compounds can be synthesized efficiently and have potential applications in the development of new pharmaceuticals (Carine M. Guerot et al., 2011).

Applications in Material Science

  • Polymerization and Materials : The laser-powered homogeneous pyrolysis of 4-silaspiro[3,3]heptane has been studied as a source for 2-silaallene and its polymer. This research highlights the potential of spiro[3.3]heptane derivatives in creating new materials with unique properties, such as those derived from 2-silaallene polymerization (M. Urbanova et al., 1996).

Pharmacological Applications

  • Anticonvulsant Agents : N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives have been evaluated as potential anticonvulsant agents. Some of these compounds showed promising activities, highlighting the therapeutic potential of spiro[3.3]heptane derivatives in treating seizure disorders (Jinping Li et al., 2015).

Chemical Ecology

  • Insect Repellents : A nitrogen-containing terpene isolated from the defensive secretion of a millipede was found to be repellent to insects. This compound's structure relates to spiro[3.3]heptane derivatives, suggesting their role in natural defense mechanisms and potential applications as bio-inspired insect repellents (J. Smolanoff et al., 1975).

properties

IUPAC Name

2,2-dimethylspiro[3.3]heptan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(2)5-9(6-8)3-7(10)4-9/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZOJJDZAQMPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylspiro[3.3]heptan-6-ol

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